molecular formula C21H23F3N2O2 B11514297 2-(2,4-Dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

2-(2,4-Dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

Cat. No.: B11514297
M. Wt: 392.4 g/mol
InChI Key: YVXMYMZDOFBAML-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group and the dimethylphenoxy group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperazine ring may facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
  • 2-(2-methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

2-(2,4-dimethylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23F3N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23F3N2O2/c1-15-6-7-19(16(2)12-15)28-14-20(27)26-10-8-25(9-11-26)18-5-3-4-17(13-18)21(22,23)24/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

YVXMYMZDOFBAML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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